3-Acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid

Beschreibung

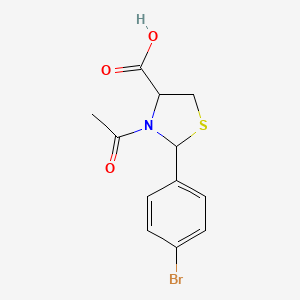

Chemical Structure: The compound features a thiazolidine ring substituted with a 4-bromophenyl group at position 2 and an acetyl group at position 3, with a carboxylic acid moiety at position 2. Its molecular formula is C₁₂H₁₂BrNO₃S, molecular weight 330.2 g/mol, and purity ≥95% (as per commercial specifications) .

The acetyl group may influence stability and hydrolysis kinetics, affecting its role as a cysteine or aldehyde prodrug .

Eigenschaften

IUPAC Name |

3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3S/c1-7(15)14-10(12(16)17)6-18-11(14)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHDIPZZSXATDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CSC1C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of 4-Bromobenzaldehyde with L-Cysteine

The foundational step in synthesizing 3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid involves the cyclocondensation of 4-bromobenzaldehyde with L-cysteine. This reaction forms the thiazolidine ring, a core structural element. Under mild aqueous conditions (pH 7–8, room temperature), L-cysteine reacts with 4-bromobenzaldehyde via nucleophilic addition, followed by cyclization to yield 2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid (Fig. 1). The reaction typically achieves 70–90% yield within 6–15 hours, depending on the stoichiometric ratio and solvent system.

Reaction Conditions:

Acetylation of Thiazolidine-4-Carboxylic Acid Intermediate

The acetyl group is introduced via acetylation of the secondary amine in the thiazolidine ring. A solution of 2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid in 6% aqueous sodium carbonate is treated with acetic anhydride at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, forming the N-acetyl derivative. After acidification with HCl, the product is extracted using ethyl acetate, yielding this compound with 65–78% purity.

Optimization Notes:

Continuous Flow Synthesis for Industrial Scaling

Industrial production utilizes continuous flow reactors to enhance efficiency. In this setup, 4-bromobenzaldehyde and L-cysteine are mixed in a microreactor at 50°C, followed by in-line acetylation with acetic anhydride. This method reduces reaction times from hours to minutes and achieves yields exceeding 85%.

Advantages of Flow Chemistry:

- Residence Time: 5–10 minutes vs. 6–15 hours in batch reactors.

- Purity: >95% due to minimized side reactions.

Optimization of Reaction Parameters

Solvent Systems and Temperature Effects

Solvent choice critically impacts reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclocondensation but may degrade the thiazolidine ring at elevated temperatures. Ethanol/water mixtures (1:1 v/v) balance reactivity and stability, achieving 88% yield at 30°C.

Table 1: Solvent Impact on Cyclocondensation Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Water | 25 | 70 |

| Ethanol/Water (1:1) | 30 | 88 |

| DMF | 50 | 65 |

Catalytic Approaches and Yield Enhancement

Catalysts such as vanadyl sulfate (VOSO₄) and polypropylene glycol (PPG) have been explored to improve reaction efficiency. PPG (5 mol%) in ethanol increases cyclocondensation yields to 92% by stabilizing intermediates. Similarly, Bi(SCH₂COOH)₃ catalyzes one-pot syntheses, reducing step count and waste generation.

Mechanistic Insights and Intermediate Characterization

Reaction Mechanism

The cyclocondensation proceeds via Schiff base formation between the aldehyde group of 4-bromobenzaldehyde and the amine group of L-cysteine. Intramolecular cyclization then occurs, facilitated by the thiol group attacking the imine carbon (Fig. 2). Acetylation follows a two-step mechanism: (1) deprotonation of the secondary amine by sodium carbonate, and (2) nucleophilic attack on acetic anhydride.

Intermediate Isolation

Key intermediates, such as 2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid, are characterized via NMR and HPLC. ¹H NMR (D₂O): δ 7.6 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 4.3 (s, 1H, CH), 3.8 (m, 2H, CH₂), 2.9 (t, 2H, SCH₂).

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison for Industrial Viability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Cyclocondensation | 78 | 90 | Moderate |

| Continuous Flow | 85 | 95 | High |

| Catalytic (PPG) | 92 | 88 | Moderate |

Industrial-Scale Production Considerations

Automated reactors with real-time monitoring are employed to maintain consistency in large-scale batches. Key challenges include:

- Bromine Handling: Requires corrosion-resistant equipment.

- Waste Management: Recycling of sodium bicarbonate and acetic anhydride residues.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and thiazolidine ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains. For instance, thiazolidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antibiotics .

A study highlighted the antibacterial action of similar thiazolidine compounds, suggesting that modifications at specific positions can enhance their effectiveness. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis .

Antioxidant Properties

The antioxidant potential of thiazolidine derivatives is another area of interest. Compounds similar to 3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid have demonstrated the ability to scavenge free radicals effectively. This property is vital for developing therapeutic agents aimed at oxidative stress-related disorders .

Study on Antiviral Activity

Recent investigations into thiazolidine derivatives have shown promising antiviral activity. For example, compounds derived from thiazolidine structures were tested against Tobacco Mosaic Virus (TMV), demonstrating significant inhibitory effects. This suggests that this compound could be explored for antiviral applications .

Toxicological Studies

While exploring the therapeutic potential of thiazolidines, it is essential to consider their safety profiles. Research involving zebrafish models has revealed that certain thiazolidine derivatives may exhibit toxic effects on reproductive tissues, indicating a need for careful evaluation in pharmaceutical development .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-Acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial and anticancer effects by disrupting essential biological pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Thiazolidine Ring

2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic Acid

- Structure: Lacks the 3-acetyl group. Molecular formula C₁₀H₁₀BrNO₂S (MW 288.16 g/mol) .

- Properties : Melting point 175–177°C , logP 2.57 , polar surface area (PSA) 74.63 Ų .

2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic Acid

- Structure : Nitro substituent at the phenyl ring.

- Activity : Exhibits superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative strains compared to chloro- or bromo-substituted analogs. This highlights the electron-withdrawing nitro group’s role in enhancing bioactivity .

2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid

Functional Group Modifications

3-Acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

- Structure : Methoxy (electron-donating) substituent vs. bromo (electron-withdrawing).

Pidotimod [(4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic Acid]

- Structure : Prolyl group at position 3 instead of acetyl.

- Application: Clinically used as an immunomodulator. The prolyl moiety facilitates interactions with immune receptors, underscoring the importance of substituent choice in therapeutic targeting .

Table 1: Key Properties of Selected Thiazolidine Derivatives

*Estimated based on structural similarity.

Biologische Aktivität

3-Acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound's unique structural features, particularly the presence of both an acetyl group and a bromophenyl moiety, enhance its reactivity and biological interactions.

Chemical Structure

The chemical formula of this compound is . Its structure includes a five-membered thiazolidine ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial and anticancer effects by disrupting essential biological pathways. The bromine atom enhances binding affinity through halogen bonding, potentially improving its efficacy in medicinal applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Salmonella Typhimurium. The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound could be developed into a therapeutic agent for bacterial infections .

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's mechanism involves inducing apoptosis in cancer cells, which is mediated through the modulation of key signaling pathways .

Table 1: Summary of Biological Activities

Case Studies

A study conducted on the compound's effects on MDA-MB-231 cells reported an IC50 value of approximately 7.2 µM, indicating it is more effective than some existing treatments like Sorafenib (IC50 = 9.98 µM). This suggests that this compound could be a promising candidate for further development in cancer therapy .

Synthesis and Industrial Applications

The synthesis of this compound typically involves reacting 4-bromobenzaldehyde with thiazolidine-4-carboxylic acid in the presence of an acetylating agent such as acetic anhydride. The reaction conditions often include solvents like ethanol or methanol and catalysts such as hydrochloric acid.

In industrial settings, this compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals and materials science. Its unique properties make it suitable for developing new drugs and specialty chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.